BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2,3-Difluoro-6-
hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2,3-Difluoro-6-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B1361769

Disclaimer: 2,3-Difluoro-6-hydroxybenzoic acid is a specific isomer of
difluorohydroxybenzoic acid for which detailed experimental data is not widely available in
public scientific databases. This guide has been compiled using information from chemical
suppliers, data from closely related isomers, and established principles of organic chemistry to
provide a comprehensive technical overview. All synthesized protocols and predicted data are
presented as such and should be used as a reference for further experimental verification.

Introduction

Fluorinated organic molecules are cornerstones of modern medicinal chemistry, offering unique
physicochemical properties that can enhance the efficacy, metabolic stability, and bioavailability
of drug candidates.[1][2] The strategic incorporation of fluorine atoms into aromatic scaffolds,
such as benzoic acid, allows for the fine-tuning of acidity, lipophilicity, and binding interactions
with biological targets.[3][4] 2,3-Difluoro-6-hydroxybenzoic acid, a derivative of salicylic acid,
represents a valuable, albeit less-studied, building block for the synthesis of novel therapeutic
agents and advanced materials.

This guide provides a detailed technical overview of 2,3-Difluoro-6-hydroxybenzoic acid,
including its molecular characteristics, a plausible synthetic pathway, safety and handling
protocols, and its potential applications in drug discovery and development, drawing upon the
established roles of related fluorinated aromatic compounds.
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Molecular and Physicochemical Properties

The molecular formula for 2,3-Difluoro-6-hydroxybenzoic acid is C7H4F20s. Its molecular
weight and other key physicochemical properties are summarized in the table below. It is
important to note that while the molecular weight can be calculated with high precision, other
experimental data such as melting point and pKa are not readily available and would require
experimental determination.

Property Value Source
Molecular Weight 174.10 g/mol Calculated
Molecular Formula C7H4F20s3 Calculated
CAS Number Not definitively assigned

Appearance Solid (predicted)

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Solubility Data not available

Synthesis of 2,3-Difluoro-6-hydroxybenzoic Acid: A
Proposed Pathway

A direct, experimentally verified synthesis of 2,3-Difluoro-6-hydroxybenzoic acid is not
prominently described in the literature. However, a plausible and scientifically sound synthetic
route can be constructed based on the known synthesis of its methoxy-protected precursor,
2,3-difluoro-6-methoxybenzoic acid, followed by a standard demethylation reaction.

The proposed three-step synthesis starts from 3,4-difluoroanisole and proceeds through the
formation of 2,3-difluoro-6-methoxybenzaldehyde, its oxidation to the corresponding carboxylic
acid, and a final demethylation to yield the target compound.
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Caption: Proposed synthetic workflow for 2,3-Difluoro-6-hydroxybenzoic acid.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[5]

e Prepare a solution of lithium diisopropylamide (LDA) by diluting a 2M solution in THF/n-
heptane with anhydrous THF under a nitrogen atmosphere and cool to -75 °C.

e Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution,
maintaining the temperature at -75 °C, and stir for 1 hour.
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e Add dry N,N-dimethylformamide (DMF) dropwise and continue stirring for 10 minutes at -70
°C.

e Quench the reaction by adding acetic acid and water, allowing the mixture to warm to 10 °C.

o Extract the product with diethyl ether.

o Combine the organic phases and wash sequentially with water, dilute aqueous hydrochloric
acid, and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the resulting crude product by recrystallization from diethyl ether/petroleum ether to
afford 2,3-difluoro-6-methoxybenzaldehyde.

Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid[2][6]

o Dissolve 2,3-difluoro-6-methoxybenzaldehyde in an aqueous solution of potassium
hydroxide.

e Slowly add hydrogen peroxide (e.g., 30% solution) to the mixture.

» Heat the reaction to 70 °C and maintain for approximately 2 hours, monitoring the reaction
progress by TLC until the starting material is consumed.

e Cool the reaction to room temperature and wash with a non-polar organic solvent like
dichloromethane (DCM) to remove any unreacted aldehyde.

e Cool the agueous phase to 0 °C and slowly acidify with concentrated hydrochloric acid to a
pH of 2, which will precipitate the carboxylic acid.

o Extract the product into an organic solvent such as ethyl acetate.

» Dry the combined organic extracts and evaporate the solvent to yield 2,3-difluoro-6-
methoxybenzoic acid.

Step 3: Demethylation to 2,3-Difluoro-6-hydroxybenzoic acid (Proposed)
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Standard methods for the demethylation of aryl methyl ethers can be employed. The choice of
reagent depends on the sensitivity of other functional groups, but for this substrate, strong
Lewis acids are suitable.

o Method A: Boron Tribromide (BBr3)

o Dissolve 2,3-difluoro-6-methoxybenzoic acid in anhydrous DCM under a nitrogen
atmosphere and cool to 0 °C.

o Slowly add a solution of BBrs in DCM.

o Allow the reaction to warm to room temperature and stir until the reaction is complete
(monitor by TLC).

o Carefully quench the reaction by the slow addition of water or methanol.
o Extract the product, wash, dry, and purify by recrystallization or chromatography.
e Method B: Aluminum Chloride (AICI3)[7]
o Suspend anhydrous AICIs in a solvent such as acetonitrile.
o Add the 2,3-difluoro-6-methoxybenzoic acid and heat the mixture to reflux.
o After completion, cool the reaction and pour it into a mixture of ice and concentrated HCI.
o Extract the product, wash, dry, and purify as needed.

Analytical Characterization (Predicted)

As experimental spectra for 2,3-Difluoro-6-hydroxybenzoic acid are not readily available, this
section provides predicted data and expected spectral features based on the compound's
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for
the two aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The
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aromatic protons will appear as doublets or multiplets due to coupling with each other and
with the fluorine atoms. The acidic protons will likely appear as broad singlets and their
chemical shifts will be concentration and solvent-dependent.

e 13C NMR: The carbon NMR will show seven distinct signals corresponding to the seven
carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine
and oxygen atoms, with the carboxyl carbon appearing significantly downfield.

e 19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated
compounds.[8][9] It is expected to show two distinct signals for the two non-equivalent
fluorine atoms. These signals will likely appear as multiplets due to coupling to each other
and to the neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500
cm~L,

e Asharp O-H stretching band for the phenolic hydroxyl group around 3600-3200 cm~1.

e Astrong C=0 stretching band for the carboxylic acid carbonyl group, expected around 1700-
1680 cm™~1.

o C-F stretching bands, which are typically strong and appear in the 1300-1000 cm~1 region.
e C=C stretching bands for the aromatic ring in the 1600-1450 cm~* region.

Safety and Handling

The following safety and handling information is based on data for 2,3-Difluoro-6-
hydroxybenzoic acid and related fluorinated aromatic compounds. A full Safety Data Sheet
(SDS) should always be consulted before handling.

e Hazard Statements:

o H315: Causes skin irritation.
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o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

 Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety
glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved
respirator is recommended.

o Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands
thoroughly after handling. Keep containers tightly sealed when not in use.

o First Aid:

o Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally
lifting the upper and lower eyelids. Seek immediate medical attention.

o Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Seek
medical attention if irritation develops.

o Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical
attention.

o Ingestion: Do not induce vomiting. Wash out mouth with water and seek medical attention.

Applications in Research and Drug Development

While specific applications for 2,3-Difluoro-6-hydroxybenzoic acid are not widely
documented, its structural features as a fluorinated salicylic acid derivative suggest significant
potential in medicinal chemistry and materials science.
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Caption: Potential applications derived from the compound's structural features.

Anti-inflammatory Agents

Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily
through the inhibition of cyclooxygenase (COX) enzymes. The fluorine atoms in 2,3-Difluoro-6-
hydroxybenzoic acid can alter the electronic properties and binding affinity of the molecule,
potentially leading to the development of more potent or selective anti-inflammatory drugs.

Antimicrobial and Antifungal Agents

The salicylic acid scaffold is a known pharmacophore in the development of antimicrobial and
antifungal agents.[3] Fluorination can enhance the lipophilicity of a molecule, improving its
ability to penetrate microbial cell membranes. This makes 2,3-Difluoro-6-hydroxybenzoic
acid a promising starting point for the synthesis of novel anti-infective compounds.

Kinase Inhibitors and Oncology

In oncology research, fluorinated aromatic rings are frequently incorporated into kinase
inhibitors to enhance binding affinity and improve pharmacokinetic properties. The specific
substitution pattern of 2,3-Difluoro-6-hydroxybenzoic acid could be exploited to design new
inhibitors that target specific kinases involved in cancer progression.

Advanced Materials
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Fluorinated aromatic compounds are also of interest in materials science for their unique
electronic properties. Derivatives of this acid could be investigated for applications in organic
electronics, such as in the development of organic light-emitting diodes (OLEDS) or as
components of liquid crystals.

Conclusion

2,3-Difluoro-6-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid with significant
potential as a building block in drug discovery and materials science. While detailed
experimental data for this specific isomer is scarce, its structural relationship to salicylic acid
and other fluorinated benzoic acids provides a strong basis for its utility. The proposed
synthetic pathway offers a viable route to access this compound for further research. As the
demand for novel fluorinated molecules continues to grow, compounds like 2,3-Difluoro-6-
hydroxybenzoic acid will undoubtedly play an important role in advancing chemical and
pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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